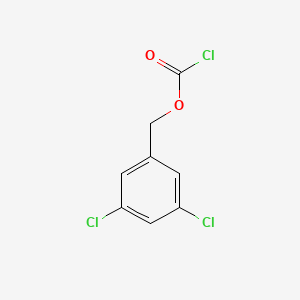

3,5-Dichlorobenzyl Chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichlorobenzyl Chloroformate (CAS: Not explicitly provided; inferred from synthesis in ) is an aromatic chloroformate derivative characterized by two chlorine substituents at the 3- and 5-positions of the benzyl ring. It is synthesized via the reaction of 3,5-dichlorobenzyl alcohol with triphosgene in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) . This compound serves as a critical acylating agent in pharmaceutical synthesis, exemplified by its use in preparing intermediates like MPI25g, a tert-butyl-threonine derivative with antiviral properties . Its electron-deficient aromatic ring and chloroformate functionality enable selective reactions with amines and alcohols under mild conditions.

Comparison with Similar Compounds

Comparative Analysis with Analogous Chloroformates

Structural and Physicochemical Properties

Key differences arise from substituents on the benzyl ring or alkyl chain, influencing reactivity, stability, and applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Hydrolysis Rate | Key Applications |

|---|---|---|---|---|---|---|

| 3,5-Dichlorobenzyl Chloroformate | C₈H₅Cl₃O₂ | 249.49 | ~250–300 (estimated) | ~1.5 (estimated) | Moderate | Pharmaceutical intermediates |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 215–220 | 1.22 | Slow | Peptide synthesis, agrochemicals |

| 3,5-Dimethylphenyl Chloroformate | C₉H₉ClO₂ | 184.62 | ~200–220 | 1.18 | Moderate | Organic synthesis, research |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 95 | 1.14 | Rapid | Derivatization, APIs, solvents |

| Cyclopentyl Chloroformate | C₆H₉ClO₂ | 148.59 | ~150–160 | 1.12 | Moderate | Agrochemicals, fine chemicals |

Notes:

- Hydrolysis Rate : Aromatic chloroformates (e.g., benzyl, 3,5-dichlorobenzyl) hydrolyze slower than alkyl variants (e.g., ethyl) due to reduced electrophilicity and steric hindrance .

- Boiling Point : Higher in dichlorobenzyl derivatives due to increased molecular weight and halogen-induced intermolecular forces.

- Density : Chlorine substituents elevate density compared to methyl or hydrogen analogues .

Research Findings and Trends

- Substituent Effects : Chlorine positioning (3,5 vs. 2,4 or 2,6) significantly impacts molecular interactions. For example, 2,4-dichlorobenzyl derivatives exhibit stronger hydrogen bonding with enzymes like collagenase compared to 2,6-isomers .

- Stability in Synthesis : Dichlorinated aromatic chloroformates offer enhanced shelf-life compared to alkyl variants, as evidenced by their use in multi-step syntheses without intermediate purification .

- Market Trends : Cyclopentyl and aromatic chloroformates are gaining traction in API development due to their tailored reactivity and safety profiles .

Properties

Molecular Formula |

C8H5Cl3O2 |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)methyl carbonochloridate |

InChI |

InChI=1S/C8H5Cl3O2/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2 |

InChI Key |

HTRIMOWLBSDRJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)COC(=O)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.